1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene
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Overview
Description
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene is a chemical compound characterized by the presence of bromine and chlorine atoms attached to a hexadiene backbone. This compound is notable for its unique structure, which includes multiple halogen substitutions, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene typically involves the bromination and chlorination of hexadiene derivatives. One common method includes the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific reaction conditions to achieve the desired halogenation . The reaction is often carried out in a solvent such as dichloromethane at controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of multiple double bonds.
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Bromine (Br2): and : Used for halogenation reactions.
Catalysts: Such as iron(III) chloride (FeCl3) to facilitate halogenation.
Solvents: Dichloromethane (CH2Cl2) is commonly used to dissolve reactants and control reaction conditions.
Major Products
The major products formed from these reactions include various halogenated derivatives, which can be further utilized in organic synthesis and industrial applications .
Scientific Research Applications
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene exerts its effects involves the interaction of its halogen atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include halogenation of proteins, nucleic acids, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Another halogenated compound with similar bromine substitutions.
1,2-Dibromo-3,4,5,6-tetramethylbenzene: Shares structural similarities with multiple bromine atoms.
Uniqueness
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene is unique due to its combination of bromine and chlorine atoms on a hexadiene backbone, which imparts distinct chemical properties and reactivity compared to other halogenated compounds .
Properties
CAS No. |
1725-72-0 |
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Molecular Formula |
C6H4Br2Cl4 |
Molecular Weight |
377.7 g/mol |
IUPAC Name |
1,6-dibromo-2,3,4,5-tetrachlorohexa-2,4-diene |
InChI |
InChI=1S/C6H4Br2Cl4/c7-1-3(9)5(11)6(12)4(10)2-8/h1-2H2 |
InChI Key |
MEWKMNWAPCQURE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(C(=C(CBr)Cl)Cl)Cl)Cl)Br |
Origin of Product |
United States |
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